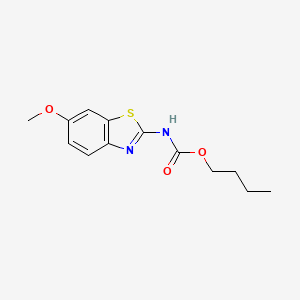

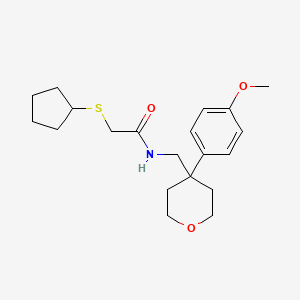

![molecular formula C25H14N2O3 B2419150 1,6-二苯基-1H-吲哚[5,4,3-def]异喹啉-2,5,7(6H)-三酮 CAS No. 108223-27-4](/img/structure/B2419150.png)

1,6-二苯基-1H-吲哚[5,4,3-def]异喹啉-2,5,7(6H)-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoloisoquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring structure that includes an indole and an isoquinoline ring .

Synthesis Analysis

The synthesis of similar compounds, such as indolo[2,1-a]isoquinoline derivatives, has been achieved through various methods, including radical cyclization processes . These methods often involve the use of catalysts and specific reagents .Molecular Structure Analysis

The molecular structure of indoloisoquinoline derivatives is characterized by a tetracyclic core, which includes an indole and an isoquinoline ring . The exact structure can vary depending on the specific substituents attached to this core .Chemical Reactions Analysis

Indoloisoquinoline derivatives can undergo various chemical reactions, depending on their specific structure and the conditions used . For example, they have been found to exhibit α-glucosidase inhibitory effects .Physical And Chemical Properties Analysis

The physical and chemical properties of indoloisoquinoline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the presence and nature of substituents on the core structure, as well as the overall shape and size of the molecule .科学研究应用

Pro-Inflammatory Cytokine Production

The compound has been found to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells . It showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated gingival fibroblasts .

α-Glucosidase Inhibitory Effects

Indolo[1,2-b]isoquinoline derivatives, which may include the compound , have been screened for their α-glucosidase inhibitory effects . This suggests potential applications in the treatment of diseases like diabetes.

Synthesis of Indole Derivatives

The compound could be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indole derivatives play a significant role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

4. Inhibition of Ovarian Cancer Cell Proliferation The compound has been found to inhibit the proliferation of ovarian cancer cells . This suggests potential applications in cancer treatment.

5. Promotion of Apoptosis in Cancer Cells In addition to inhibiting proliferation, the compound has also been found to promote apoptosis in ovarian cancer cells . This could be another avenue for cancer treatment research.

Inhibition of Cell Migration

The compound has been found to inhibit the migration of ovarian cancer cells . This could potentially prevent the spread of cancer to other parts of the body.

安全和危害

未来方向

属性

IUPAC Name |

6,12-diphenyl-6,12-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7,13-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGWGJUEGMIZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

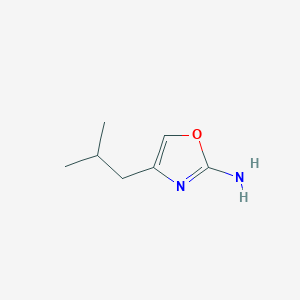

![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide](/img/structure/B2419071.png)

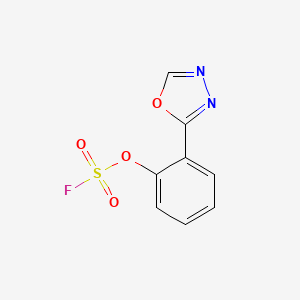

![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)

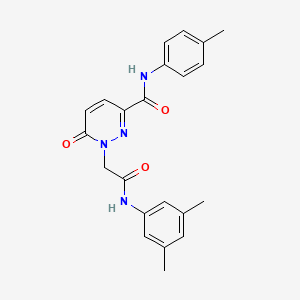

![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)

acetic acid](/img/structure/B2419083.png)

![(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2419084.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)